3-Cyclopropoxypyridine-2,6-dicarboxamide
Description
3-Cyclopropoxypyridine-2,6-dicarboxamide is a heterocyclic compound based on a pyridine-2,6-dicarboxamide scaffold, functionalized with a cyclopropoxy group at the 3-position of the pyridine ring. This structural motif places it within a broader class of pyridine-2,6-dicarboxamides, which are renowned for their versatility in coordination chemistry, supramolecular assembly, and biological applications.
Pyridine-2,6-dicarboxamides are chelating ligands capable of coordinating transition metals (e.g., Cu, Ni, Pd) and stabilizing reactive intermediates . Their derivatives exhibit diverse bioactivities, including G-quadruplex DNA stabilization, antimicrobial effects, and neuroprotective properties . The cyclopropoxy group’s rigid, three-membered ring may influence conformational flexibility and intermolecular interactions, distinguishing it from other substituents like aryl or heteroaryl groups.
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-cyclopropyloxypyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C10H11N3O3/c11-9(14)6-3-4-7(16-5-1-2-5)8(13-6)10(12)15/h3-5H,1-2H2,(H2,11,14)(H2,12,15) |
InChI Key |
GRLXFSSLWPSPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxypyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with cyclopropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxypyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxypyridine-2,6-dicarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of metalloenzyme active sites and as a probe for metal ion recognition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and materials for environmental monitoring
Mechanism of Action
The mechanism of action of 3-Cyclopropoxypyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can mimic the active sites of metalloenzymes, facilitating various biochemical reactions. The compound’s molecular targets include transition metal ions such as copper, nickel, and zinc, which play crucial roles in its biological and catalytic activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the 3-position of the pyridine ring significantly impacts solubility, melting point, and supramolecular packing. Key analogs and their properties are summarized below:
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro): Increase thermal stability but reduce solubility due to strong intermolecular interactions (e.g., π-stacking) .
- Amino Groups: Improve solubility and enable post-synthetic modifications, such as crosslinking in polymers .
Coordination Chemistry and Supramolecular Features
- Metal Binding : Pyridine-2,6-dicarboxamides form stable complexes with transition metals (e.g., Mn(II), Cd(II)) via the pyridine N and amide O atoms. The cyclopropoxy group’s steric bulk may modulate coordination geometry and catalytic activity .
- Supramolecular Assembly : Hydrogen bonding (N–H···O) and π-stacking dominate crystal packing. Bulky substituents like cyclopropoxy may disrupt planar stacking, favoring helical or tubular architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
